molecular formula C12H15ClF2O B6307837 1-Chloro-2,3-difluoro-4-(hexyloxy)benzene CAS No. 1881288-89-6

1-Chloro-2,3-difluoro-4-(hexyloxy)benzene

Cat. No. B6307837
CAS RN: 1881288-89-6
M. Wt: 248.69 g/mol
InChI Key: LKZQNHGGRCRREZ-UHFFFAOYSA-N
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Description

“1-Chloro-2,3-difluoro-4-(hexyloxy)benzene” is a chemical compound with the CAS Number: 1881288-89-6 . It has a molecular weight of 248.7 . The compound is liquid in its physical form .


Molecular Structure Analysis

The InChI code for “1-Chloro-2,3-difluoro-4-(hexyloxy)benzene” is 1S/C12H15ClF2O/c1-2-3-4-5-8-16-10-7-6-9(13)11(14)12(10)15/h6-7H,2-5,8H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“1-Chloro-2,3-difluoro-4-(hexyloxy)benzene” is a liquid . It has a molecular weight of 248.7 .

Scientific Research Applications

Halogenation Techniques and Applications Polyalkylbenzenes have been subjected to ring halogenations using N-Halosuccinimide and acidic catalysts, showcasing a method for preparing mixed halogenated compounds, which could infer the utility of halogenated benzenes like 1-Chloro-2,3-difluoro-4-(hexyloxy)benzene in synthesis and chemical reactions (Bovonsombat & Mcnelis, 1993).

Cationic Polymerization Initiators The interaction of inifers, specifically 1,4-bis(1-methoxy-1-methylethyl)benzene with BCl3, highlights the role of substituted benzenes in cationic polymerizations, suggesting potential applications in polymer science (Dittmer, Pask, & Nuyken, 1992).

Fluorine-containing Polymers The synthesis and characterization of fluorine-containing polyetherimide from compounds similar in halogenation and alkoxy substitution patterns underscore the relevance in developing advanced materials with specific thermal and mechanical properties (Yu Xin-hai, 2010).

Diels–Alder Cycloaddition Reactions Research into Diels–Alder cycloaddition reactions involving chloro and difluoro substituted benzenes indicates their utility in synthesizing complex molecular structures, which may suggest similar reactivity for 1-Chloro-2,3-difluoro-4-(hexyloxy)benzene (Sridhar, Krishna, & Rao, 2000).

Liquid Crystal Formation A series of 1-alkoxy-2,3-difluoro-4-propyloxy-benzenes demonstrates enantiotropic nematic phases, revealing the influence of halogenation and alkoxy substitution on liquid crystal properties. This application underscores the potential of 1-Chloro-2,3-difluoro-4-(hexyloxy)benzene in materials science, particularly in the development of liquid crystal displays (Kelly, 1991).

Safety and Hazards

The safety data sheet (MSDS) for “1-Chloro-2,3-difluoro-4-(hexyloxy)benzene” can be found online . It’s important to refer to this document for detailed safety and hazard information.

properties

IUPAC Name

1-chloro-2,3-difluoro-4-hexoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClF2O/c1-2-3-4-5-8-16-10-7-6-9(13)11(14)12(10)15/h6-7H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZQNHGGRCRREZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C(=C(C=C1)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2,3-difluoro-4-(hexyloxy)benzene

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